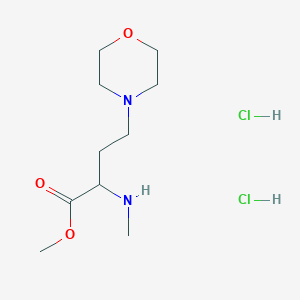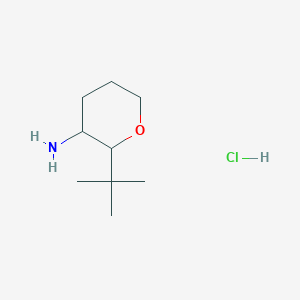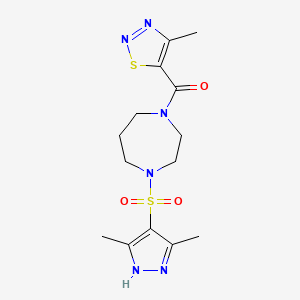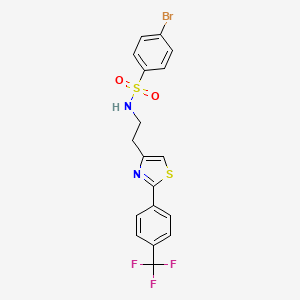
Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O3 and its molecular weight is 289.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Tetrahydropyrimidin‐2‐thiones : A study by Liu et al. (2014) demonstrated the synthesis of functionalized tetrahydropyrimidin-2-thiones using β-enamino ester derived from the reaction of morpholine with methyl propiolate, suggesting its utility in organic synthesis (Liu, Zhang, Sun, & Yan, 2014).
Synthesis of Novel Dihydropyrimidinone Derivatives : Bhat et al. (2018) synthesized enaminones containing morpholine moiety and subsequently formed dihydropyrimidinone derivatives, highlighting its role in the creation of new chemical entities (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Imaging of LRRK2 Enzyme in Parkinson's Disease : Wang et al. (2017) utilized a derivative of morpholine for the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, demonstrating its application in neurology and diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Antimicrobials : Kumar et al. (2007) synthesized 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful in synthesizing potent antimicrobials, showcasing its potential in developing new antimicrobial agents (Kumar, Sadashiva, & Rangappa, 2007).
Cardiovascular Activity Studies : A study by Chłoń-Rzepa et al. (2004) involved the synthesis of derivatives containing morpholine moiety to examine their cardiovascular activity, indicating its relevance in cardiovascular research (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Synthesis of Morpholine Derivatives for Antimicrobial Activity : Yeromina et al. (2019) explored morpholine-containing derivatives for antimicrobial activity, underscoring its application in the development of new antimicrobial substances (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).
Properties
IUPAC Name |
methyl 2-(methylamino)-4-morpholin-4-ylbutanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.2ClH/c1-11-9(10(13)14-2)3-4-12-5-7-15-8-6-12;;/h9,11H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGXTLRJXPCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCOCC1)C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B3004644.png)
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B3004645.png)
![4-({4-Methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B3004648.png)




![2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B3004653.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3004654.png)
